4-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
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Overview
Description
4-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines the properties of a nitrobenzoic acid derivative and a trichloropropenol. The nitrobenzoic acid component is known for its applications in organic synthesis and as a precursor to various chemical compounds . The trichloropropenol component adds unique reactivity due to the presence of multiple chlorine atoms and an alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized through the oxidation of 4-nitrotoluene using molecular oxygen or nitric acid . The process involves heating 4-nitrotoluene with nitric acid at 175°C, yielding 4-nitrobenzoic acid with an 88.5% yield . Another method involves the nitration of benzoic acid or benzaldehyde under controlled conditions .
2,3,3-Trichloroprop-2-en-1-ol can be synthesized through the chlorination of propargyl alcohol, followed by hydrolysis . The reaction typically requires a catalyst and controlled temperature to ensure selective chlorination.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid often involves large-scale oxidation of 4-nitrotoluene using nitric acid or other oxidizing agents . The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
2,3,3-Trichloroprop-2-en-1-ol can undergo:
Nucleophilic substitution: Replacement of chlorine atoms with nucleophiles like hydroxide or amines.
Oxidation: Oxidation of the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing agents: Nitric acid, potassium permanganate, and molecular oxygen.
Catalysts: Acid catalysts for nitration and base catalysts for nucleophilic substitution.
Major Products Formed
Reduction of 4-nitrobenzoic acid: 4-aminobenzoic acid.
Substitution reactions: Various substituted nitrobenzoic acids depending on the electrophile used.
Oxidation of 2,3,3-trichloroprop-2-en-1-ol: 2,3,3-trichloropropenal.
Scientific Research Applications
4-Nitrobenzoic acid is used in the synthesis of dyes, pharmaceuticals, and as a precursor to 4-aminobenzoic acid, which is used in the production of anesthetics like procaine . It also participates in the biosynthesis of antibiotics such as aureothin .
2,3,3-Trichloroprop-2-en-1-ol is used in organic synthesis as an intermediate for the preparation of various chlorinated compounds .
Mechanism of Action
The mechanism of action for 4-nitrobenzoic acid involves its ability to undergo reduction and substitution reactions, making it a versatile intermediate in organic synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .
2,3,3-Trichloroprop-2-en-1-ol’s reactivity is primarily due to the presence of chlorine atoms and an alcohol group, which can undergo nucleophilic substitution and oxidation reactions . These reactions enable the compound to serve as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the ortho position.
3-Nitrobenzoic acid: Nitro group in the meta position, used as a precursor to 3-aminobenzoic acid.
4-Chlorobenzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
4-Nitrobenzoic acid is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and dyes . The presence of the nitro group in the para position allows for selective reactions that are not possible with other isomers .
2,3,3-Trichloroprop-2-en-1-ol is unique due to its multiple chlorine atoms and the presence of an alcohol group, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62798-89-4 |
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Molecular Formula |
C10H8Cl3NO5 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI Key |
LUGPPDYINYZCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Origin of Product |
United States |
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